Methohexital

説明

特性

IUPAC Name |

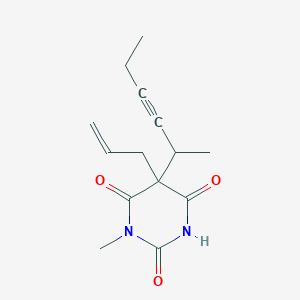

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKDOXHBHYTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023287 | |

| Record name | Methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methohexital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.24e-02 g/L | |

| Record name | Methohexital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

151-83-7 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methohexital [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methohexital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methohexital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOHEXITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methohexital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methohexital on GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methohexital, a short-acting barbiturate, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action, including its dual-mode interaction with the GABA-A receptor, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary molecular target is the GABA-A receptor, a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1] Upon binding of the endogenous neurotransmitter GABA, the receptor's integral chloride (Cl⁻) channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn decreases the likelihood of an action potential.[1]

This compound enhances GABAergic neurotransmission through two primary mechanisms:

-

Positive Allosteric Modulation: At clinically relevant concentrations (e.g., 10 µM), this compound binds to a distinct allosteric site on the GABA-A receptor complex.[2][3][4] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, without affecting the frequency of opening or the channel's conductance.[1][5] This prolonged channel opening leads to a greater influx of chloride ions for a given GABA binding event, thus enhancing the inhibitory postsynaptic potential.

-

Direct Receptor Activation: At higher, supraclinical concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[4][5] This direct gating of the chloride channel contributes to the profound CNS depression seen at anesthetic doses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interaction with the GABA-A receptor. It is important to note that specific values can vary depending on the experimental system, including the specific GABA-A receptor subunit composition.

| Parameter | Value/Range | Receptor Subunit Combination(s) | Experimental Method | Reference(s) |

| Potentiation | ||||

| Clinically Relevant Conc. | 10 µM | Not specified | In vitro electrophysiology | [4] |

| Direct Activation | ||||

| Concentration | High | Not specified | In vitro electrophysiology | [4][5] |

| Channel Kinetics | ||||

| Effect on Channel Opening | Increases duration | Not specified | Electrophysiology | [1][2][5] |

| Effect on Opening Frequency | No effect | Not specified | Electrophysiology | [5] |

| Effect on Conductance | No effect | Not specified | Electrophysiology | [5] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the GABA-A receptor can be visualized as a dual-pathway mechanism leading to enhanced neuronal inhibition.

Caption: Mechanism of this compound on GABA-A Receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on GABA-A receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channel function with high temporal and voltage resolution.

Objective: To measure the potentiation of GABA-evoked currents and direct activation of GABA-A receptors by this compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

-

Recording Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, and data acquisition software.

-

Electrodes: Borosilicate glass capillaries for pulling recording pipettes (3-5 MΩ resistance).

-

Solutions:

-

External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. pH adjusted to 7.2 with KOH.

-

GABA Stock Solution: 100 mM GABA in deionized water.

-

This compound Stock Solution: 10 mM this compound in DMSO, serially diluted to final concentrations in external solution.

-

Methodology:

-

Cell Culture: Culture cells expressing GABA-A receptors on glass coverslips. Use cells 24-48 hours after plating/transfection.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Whole-Cell Configuration:

-

Approach a single cell with a pipette filled with internal solution.

-

Form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

-

Drug Application:

-

Potentiation:

-

Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration.

-

Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1-100 µM).

-

Wash with external solution between applications.

-

-

Direct Activation:

-

Apply increasing concentrations of this compound alone to the cell.

-

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation.

-

For direct activation, measure the current amplitude evoked by this compound alone.

-

Construct concentration-response curves to determine EC₅₀ values for potentiation and direct activation.

-

Caption: Workflow for Patch-Clamp Electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug to its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

-

Receptor Source: Rat brain cortical membranes or membranes from cells expressing GABA-A receptors.

-

Radioligand: [³H]muscimol (for the GABA binding site) or [³H]flunitrazepam (for the benzodiazepine site to study allosteric modulation).

-

Equipment: Scintillation counter, filtration apparatus.

-

Solutions:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Non-specific Binding Control: High concentration of unlabeled GABA or diazepam.

-

This compound Solutions: Various concentrations of unlabeled this compound.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in binding buffer.

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixture to allow binding to reach equilibrium (e.g., 30-60 minutes at a specific temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assay.

Subunit and Stereoselectivity

While specific data for this compound is limited, the effects of barbiturates on GABA-A receptors are known to be influenced by the receptor's subunit composition. For instance, the presence of different α and β subunits can alter the efficacy and potency of direct activation by barbiturates.

Furthermore, barbiturates can exhibit stereoselectivity. Studies on other barbiturates, such as thiopental, have shown that the (S)-enantiomer is more potent in potentiating GABA-induced currents than the (R)-enantiomer. It is plausible that this compound exhibits similar stereoselective properties, which could be investigated using the protocols outlined above with purified enantiomers.

Conclusion

This compound's mechanism of action on GABA-A receptors is a well-defined process of positive allosteric modulation and direct activation, leading to enhanced neuronal inhibition. This technical guide provides a framework for understanding and investigating these interactions. Further research focusing on the specific quantitative effects of this compound on various GABA-A receptor subunit combinations and the characterization of its enantiomers will provide a more complete picture of its pharmacological profile and could inform the development of more selective and safer anesthetic agents.

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Methohexital in vivo

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methohexital In Vivo

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a rapid, ultra-short-acting barbiturate anesthetic. The information is compiled from various clinical and pharmacological studies to serve as a detailed resource for research and development.

Pharmacodynamics: Mechanism and Effects

This compound exerts its primary effects on the central nervous system (CNS) by modulating inhibitory neurotransmission. Its pharmacodynamic profile is characterized by a rapid onset of hypnosis and amnesia, with minimal analgesic properties.

Mechanism of Action

This compound is a barbiturate that enhances the activity of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter in the CNS.[1][2] It binds to a specific site on the GABA-A receptor-chloride channel complex.[3][4] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening, leading to an influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the postsynaptic cell membrane makes it less likely to fire an action potential, causing widespread CNS depression, which manifests as sedation and hypnosis.[2]

Clinical and Pharmacodynamic Effects

Intravenous administration of this compound produces a rapid loss of consciousness, typically within 30 seconds.[1][5] The primary effects are dose-dependent hypnosis and anterograde amnesia.[1] Notably, this compound confers little to no analgesia; its use in the presence of pain may lead to excitation.[4][5] Unlike many other barbiturates, this compound can lower the seizure threshold, making it a preferred agent for inducing seizures during electroconvulsive therapy (ECT).[3][6]

Cardiovascular effects can include temporary hypotension and compensatory tachycardia.[5][7] Respiratory effects are dose-dependent and can range from respiratory depression and hiccoughs to laryngospasm and apnea.[1][6]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters for this compound.

| Parameter | Value | Route / Condition | Citation(s) |

| Onset of Action (Sleep) | ~30 seconds | Intravenous (IV) | [1][5] |

| 2 - 10 minutes | Intramuscular (IM) | [1][5] | |

| 5 - 15 minutes | Rectal | [1][5] | |

| Duration of Anesthesia | 5 - 7 minutes | Following typical IV induction dose | [1][5] |

| Hypnotic Concentration (EC₅₀) | 3 - 5 mcg/mL | Plasma | [1] |

| Anesthetic Concentration Range | 5 - 15 mcg/mL | Target Plasma | [1] |

| Infusion Rate (ED₅₀) | 48.8 µg/kg/min | IV infusion with morphine premedication | [8] |

| Infusion Rate (ED₉₅) | 75.9 µg/kg/min | IV infusion with morphine premedication | [8] |

Pharmacokinetics: ADME Profile

The pharmacokinetics of this compound are generally described by a two- or three-compartment model.[1][9][10] Its clinical profile is defined by rapid distribution from the blood to the brain and other tissues, followed by a more rapid elimination phase compared to thiobarbiturates like thiopental.[1]

Absorption

Following IV administration, onset is nearly immediate as the drug rapidly enters the central circulation.[1] When administered intramuscularly or rectally, particularly in pediatric patients, absorption is slower.[1][5] The absolute bioavailability of rectally administered this compound is approximately 17%.[1][5]

Distribution

This compound is highly lipid-soluble, which facilitates its rapid crossing of the blood-brain barrier.[2] The termination of anesthetic effects after a single bolus dose is primarily due to the redistribution of the drug from the CNS to other tissues like muscle and fat, rather than metabolism.[1][2] Compared to thiopental, this compound appears to concentrate less in fat depots, leading to fewer cumulative effects.[5][11]

Metabolism

Metabolism is the primary route of elimination and occurs mainly in the liver.[2][3] The main biotransformation pathways are demethylation and side-chain oxidation, which result in the formation of inactive metabolites.[1][3][5] The high metabolic clearance rate contributes to its relatively short elimination half-life.[9]

Excretion

Inactive metabolites are excreted from the body primarily by the kidneys via glomerular filtration.[1][5]

Quantitative Pharmacokinetic Data

The table below presents key pharmacokinetic parameters from various in vivo studies. Note the inter-study variability, which may be attributed to differences in patient populations and study design.

| Parameter | Value | Subject Population / Conditions | Citation(s) |

| Elimination Half-Life (t½) | 70 - 125 minutes (1.2 - 2.1 hours) | Healthy volunteers | [9] |

| 3.22 ± 1.96 hours | Young surgical patients | [12] | |

| 3 - 6 hours | General reference | [13] | |

| 3 - 5 hours | General reference | [7] | |

| Volume of Distribution (Vd) | 1.13 L/kg (Initial) | General reference | [1] |

| 1.7 L/kg (Steady-State) | General reference | [1] | |

| 2 L/kg | General reference | [7] | |

| Plasma Clearance (CL) | 657 - 999 mL/min | Healthy volunteers | [9] |

| 8.54 ± 2.8 mL/kg/min | Young surgical patients | [12] | |

| 11 mL/kg/min | General reference | [7] | |

| Protein Binding | ~60% | Plasma | [7] |

| Bioavailability | ~17% | Rectal administration | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of PK/PD studies. Below is a representative protocol for an in vivo human pharmacokinetic study, synthesized from methodologies described in the literature.[9][12][14]

Study Design

A typical study involves administering a single dose of this compound to a cohort of subjects and collecting serial blood samples to characterize the drug's concentration-time profile.

-

Subjects: Healthy, consenting adult volunteers or ASA physical status I/II patients scheduled for surgery.[9][12] Exclusion criteria often include significant cardiovascular, hepatic, or renal disease, and hypersensitivity to barbiturates.

-

Dosing: A single intravenous bolus dose (e.g., 2-3 mg/kg) or a zero-order infusion (e.g., 9 mg/kg/h for one hour) is administered.[9][12][14] The drug is typically prepared as a 1% (10 mg/mL) solution.[5]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points. A typical schedule includes pre-dose (baseline) and numerous post-dose samples (e.g., at 2, 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) to capture the distribution and elimination phases.[14]

-

Sample Processing: Plasma is immediately separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.

Analytical Method

Plasma concentrations of this compound are quantified using a validated analytical technique.

-

Method: Gas chromatography (GC) with a nitrogen-selective detector is a sensitive and specific method for measuring this compound in plasma, capable of detecting concentrations below 0.05 µg/mL.[9]

-

Procedure: The method involves extraction of the drug from the plasma sample, followed by injection into the GC system for separation and quantification against a standard curve.

Data Analysis

-

Pharmacokinetic Modeling: The resulting plasma concentration-time data are fitted to a multi-compartment pharmacokinetic model (typically two- or three-compartment) using non-linear regression analysis.[9][12] This allows for the calculation of key parameters such as elimination half-life, volume of distribution, and clearance.

Conclusion

This compound is an ultra-short-acting barbiturate anesthetic whose clinical utility is dictated by its distinct pharmacokinetic and pharmacodynamic properties. Its primary mechanism involves the potentiation of GABAergic inhibition in the CNS, leading to rapid hypnosis. The brief duration of action following a single dose is governed by its rapid redistribution from the brain to peripheral tissues. A relatively high rate of hepatic metabolic clearance allows for a faster recovery and fewer cumulative effects compared to other barbiturates, making it suitable for short procedures and, with careful titration, for continuous infusion. Understanding the quantitative parameters and experimental methodologies outlined in this guide is essential for the effective and safe application of this compound in clinical and research settings.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H18N2O3 | CID 9034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. FRCA Notes [frcanotes.com]

- 8. Dose-response relationships for infusions of Althesin or methohexitone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of methohexitone following intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of intravenous anesthetics (Chapter 27) - Anesthetic Pharmacology [cambridge.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. [Pharmacokinetics of this compound given by constant rate intravenous infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brevital (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 14. The pharmacokinetics of this compound in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methohexital Sodium: A Technical Guide to Chemical Properties and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of methohexital sodium and its stability characteristics when in solution. The information is intended to support research, development, and formulation activities involving this ultra-short-acting barbiturate anesthetic.

Core Chemical and Physical Properties

This compound sodium is a white, crystalline, freeze-dried powder that is freely soluble in water.[1][2] It is the sodium salt of this compound, a barbituric acid derivative. The presence of a methyl group on the barbituric acid ring and specific side chains contribute to its rapid onset and short duration of action.[3]

Table 1: Chemical and Physical Properties of this compound Sodium

| Property | Value | Reference |

| Chemical Name | Sodium 5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbiturate | [4] |

| Molecular Formula | C₁₄H₁₇N₂NaO₃ | [2] |

| Molecular Weight | 284.29 g/mol | [2] |

| Appearance | White, crystalline, freeze-dried powder/plug | [1][2] |

| Solubility | Freely soluble in water | [1][2] |

| pKa of this compound | 7.9 | |

| pH of 1% solution in sterile water | 10.0 - 11.0 | [2][5] |

| pH of 0.2% solution in 5% dextrose | 9.5 - 10.5 | [2][5] |

Stability in Solution

The stability of this compound sodium in solution is critically dependent on factors such as temperature, pH, and the choice of diluent.

Effect of Temperature

Reconstituted solutions of this compound sodium demonstrate significantly different stability profiles at room temperature versus refrigerated conditions.

-

Room Temperature: Solutions are chemically stable for up to 24 hours.[1][2][5] However, over a 6-week period at room temperature, there is a noticeable increase in degradation products, though the degradation is slow, with less than 10% of the drug breaking down.[6]

-

Refrigerated (4°C): this compound sodium solutions are extremely stable for up to 6 weeks when stored under refrigeration, showing virtually no chemical degradation.[6]

Effect of pH and Incompatibilities

This compound sodium's solubility and stability are maintained in alkaline solutions.[5] Acidic conditions can lead to the precipitation of the free barbituric acid.

-

Incompatible Diluents: Lactated Ringer's Injection is an incompatible diluent.[2][5] Diluents containing bacteriostatic agents should not be used.[1]

-

Incompatible with Acidic Solutions: Mixing with acidic drugs or solutions is not recommended as it can cause precipitation.[5]

Table 2: Stability and Reconstitution of this compound Sodium Solutions

| Parameter | Condition | Result | Reference |

| Storage Temperature | Room Temperature | Chemically stable for 24 hours.[1][2][5] Less than 10% degradation over 6 weeks.[6] | |

| Refrigerated (4°C) | Extremely stable for up to 6 weeks.[6] | ||

| Recommended Diluents | Sterile Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection | Suitable for reconstitution.[1] | |

| Incompatible Diluents | Lactated Ringer's Injection, Bacteriostatic agents | Should not be used.[1][2][5] | |

| pH Effects | Acidic solutions | Incompatible; may cause precipitation.[5] |

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other barbiturates, exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the duration of the opening of the chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and producing the characteristic central nervous system depression.

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for quantifying this compound sodium and detecting its degradation products. The following protocol is based on a published method for the determination of this compound and its related substances.[3]

Table 3: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Specification |

| Column | ACE C18-PFP, 3µm (150mm × 4.6mm) |

| Mobile Phase A | Phosphate buffer (pH 4.6) and methanol mixture |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

Methodology:

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.0015 mg/mL) in a suitable diluent.

-

Sample Preparation: Prepare the sample solution of this compound at a specified concentration (e.g., 1.0 mg/mL) in the same diluent.

-

System Suitability: Inject a system suitability solution (e.g., this compound spiked with a known impurity) to ensure the chromatographic system is performing adequately. The resolution between this compound and its impurities should meet the specified criteria (e.g., USP resolution not less than 2.0).[3]

-

Analysis: Inject the blank, standard, and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify and quantify any degradation products by comparing their retention times and peak areas to those of the standards.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies involve subjecting the drug to more severe conditions than those used in accelerated stability testing.

General Protocol:

-

Sample Preparation: Prepare solutions of this compound sodium in a suitable solvent.

-

Stress Conditions: Expose the samples to various stress conditions. A control sample should be stored under normal conditions.

-

Acid Hydrolysis: Treat with 0.1 M to 1.0 M HCl at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M to 1.0 M NaOH at room temperature or elevated temperature (e.g., 60°C).

-

Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 70°C).

-

Photolytic Degradation: Expose the drug substance or solution to a combination of UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and identify the degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.[3]

The results of these studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, and is moderately sensitive to heat, while being stable under photolytic and humidity stress.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. This compound Sodium for Injection [drugfuture.com]

- 5. publications.ashp.org [publications.ashp.org]

- 6. Stability of reconstituted this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Methohexital on Cultured Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital, a short-acting barbiturate, is primarily utilized in clinical settings for the induction of anesthesia and for procedural sedation. Its mechanism of action centers on the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a distinct site on the GABA-A receptor, this compound potentiates the effect of GABA, leading to an increased duration of chloride ion channel opening.[1] This influx of chloride ions results in hyperpolarization of the neuronal membrane, thereby decreasing neuronal excitability.[1] At higher concentrations, this compound can directly activate the GABA-A receptor.[1]

Beyond its primary anesthetic properties, understanding the in vitro effects of this compound on cultured neuronal cells is crucial for a comprehensive assessment of its neuropharmacological profile, including potential neurotoxic or neuroprotective effects. This technical guide provides an in-depth overview of the known in vitro effects of this compound on neuronal cells, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Effects of this compound on Neuronal Cells

While extensive quantitative data specifically for this compound's effects on neuronal viability and apoptosis in vitro is limited in publicly available literature, studies on its impact on neuronal function provide valuable insights.

Effects on Intracellular Calcium and Glutamate Release

A key study on cultured neonatal rat cerebellar granule neurons demonstrated that this compound has a dose-dependent inhibitory effect on depolarization-induced increases in intracellular calcium ([Ca2+]i) and subsequent glutamate release.

| This compound Concentration (µM) | Peak [Ca2+]i (% of Control) | Glutamate Release (% of Control) |

| 3 | ~75% | ~70% |

| 10 | ~50% | ~40% |

| 30 | ~35% | ~25% |

Data extrapolated from a study by a study on thiopental and this compound, where the intermediate dose of this compound (10 µM) caused an approximately 50% decrease in peak intracellular Ca2+ and a 60% decrease in glutamate release.

These findings suggest that this compound, in addition to its GABAergic modulation, can influence excitatory neurotransmission by attenuating calcium influx and glutamate release, which may contribute to its anesthetic and potentially neuroprotective properties.

Experimental Protocols

This section details the methodologies for key experiments used to assess the in vitro effects of this compound on cultured neuronal cells.

Neuronal Cell Culture

Primary neuronal cultures are established from dissociated embryonic or neonatal rodent brain tissue (e.g., cortex or cerebellum). Cells are plated on sterile glass coverslips or multi-well plates coated with an adhesion-promoting substrate like poly-L-lysine or laminin. The culture medium is typically a basal medium (e.g., Neurobasal or DMEM) supplemented with serum, B-27 supplement, L-glutamine, and antibiotics. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Procedure:

-

Plate neuronal cells in a 96-well plate and culture until the desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO, acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

2. Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[2][3]

-

Procedure:

-

Culture and treat neuronal cells with this compound as described for the MTT assay.

-

Collect the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[2][3]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 490 nm.

-

Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).[2][3]

-

Apoptosis Assays

1. Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Procedure:

-

Culture and treat neuronal cells with this compound.

-

Lyse the cells to release intracellular proteins.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C to allow for substrate cleavage.

-

Measure the absorbance of the released chromophore (pNA) at 405 nm.

-

Caspase-3 activity is proportional to the absorbance and can be compared to untreated controls.

-

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[4][5]

-

Procedure:

-

Culture neuronal cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.[5]

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

-

Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

-

Intracellular Calcium Imaging

This technique measures changes in intracellular calcium concentration using fluorescent calcium indicators like Fura-2.

-

Procedure:

-

Culture neuronal cells on glass coverslips.

-

Load the cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM).

-

Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm and measure the emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Record baseline fluorescence and then perfuse the cells with a solution containing this compound to observe its effect on [Ca2+]i.

-

Glutamate Release Assay

This assay quantifies the amount of glutamate released from cultured neurons, often using an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

Procedure using Glutamate Dehydrogenase:

-

Culture and treat neuronal cells with this compound.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing glutamate dehydrogenase, NAD+, and a colorimetric or fluorometric substrate.

-

The glutamate-dependent conversion of NAD+ to NADH by glutamate dehydrogenase is coupled to the reduction of the substrate, leading to a change in absorbance or fluorescence.

-

Quantify the amount of glutamate released by comparing the signal to a standard curve of known glutamate concentrations.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel currents and membrane potential in individual neurons.[6][7]

-

Procedure:

-

Prepare a glass micropipette with a tip diameter of ~1-2 µm and fill it with an internal solution that mimics the intracellular ionic composition.

-

Under a microscope, carefully guide the micropipette to the surface of a cultured neuron.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

In voltage-clamp mode, hold the membrane potential at a constant value and record the ionic currents that flow across the membrane in response to the application of this compound.

-

In current-clamp mode, inject a known amount of current and measure the resulting changes in membrane potential to assess the effect of this compound on neuronal excitability.

-

Signaling Pathways and Visualizations

GABA-A Receptor Signaling Pathway

This compound's primary mechanism of action is through the potentiation of GABA-A receptor function. The binding of GABA to its receptor opens a chloride ion channel, leading to chloride influx and hyperpolarization of the neuron. This compound enhances this effect by increasing the duration of channel opening.

Experimental Workflow for Assessing this compound's Effect on Neuronal Viability

This diagram illustrates the typical workflow for determining the dose-dependent effect of this compound on the viability of cultured neurons using an MTT assay.

Conclusion

The in vitro evaluation of this compound on cultured neuronal cells reveals a multifaceted pharmacological profile. Its primary action as a positive allosteric modulator of GABA-A receptors is well-established, leading to decreased neuronal excitability. Furthermore, evidence suggests that this compound can modulate excitatory neurotransmission by reducing depolarization-induced calcium influx and subsequent glutamate release. While specific dose-response data on cytotoxicity and apoptosis are not extensively documented, the provided experimental protocols offer a robust framework for conducting such investigations. The continued in vitro study of this compound is essential for a deeper understanding of its neuronal effects, which can inform its clinical application and guide the development of future anesthetic and neuroprotective agents.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. protocols.io [protocols.io]

- 7. Electrophysiological characteristics of enteric neurons isolated from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]

Methohexital's Molecular Interactions Beyond the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital, a short-acting barbiturate, is primarily recognized for its potentiation of γ-aminobutyric acid type A (GABAA) receptors, leading to its anesthetic and sedative effects. However, a growing body of evidence indicates that its pharmacological profile is more complex, involving interactions with a range of other molecular targets within the central nervous system. Understanding these off-target interactions is crucial for a comprehensive grasp of its mechanism of action, potential side effects, and for the rational design of novel therapeutics with improved specificity. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the GABAergic system, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Quantitative Data Summary

The following tables summarize the known quantitative interactions of this compound with non-GABAergic molecular targets.

| Target Receptor | Agonist/Antagonist | Test System | Parameter | Value | Reference |

| Kainate Receptor | Antagonist | Rat neocortical slices | pA2 | 4.9 ± 0.07 | [1] |

| AMPA Receptor | Antagonist | Rat neocortical slices | pA2 | 3.6 ± 0.03 | [1] |

| NMDA Receptor | Antagonist | Rat neocortical slices | pA2 | 4.0 ± 0.05 | [1] |

Table 1: this compound's Interaction with Ionotropic Glutamate Receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Target Channel | Effect | Test System | Concentration for 50% Reduction in Mean Open Time | Reference |

| Nicotinic Acetylcholine Receptor | Inhibition | Bovine adrenal chromaffin cells | 30 µM | [2] |

Table 2: this compound's Effect on Nicotinic Acetylcholine Receptor Channel Kinetics.

| Target Channel Family | Specific Channel/Current | Effect | Test System | Observations | Reference |

| Voltage-Gated Cation Channels | Voltage-Gated Calcium Channels | Depression of Ca2+ entry | Cultured neonatal rat cerebellar neurons | An intermediate dose caused an approximate 50% decrease in peak intracellular Ca2+ and a 60% decrease in glutamate release. | |

| Potassium Channels | Complex modulation | Myelinated nerve fibres | Reduced permeability at low potential values, increased permeability and slowed kinetics at high potential values. | [3] | |

| Small-conductance Ca2+-activated K+ (SK) channels | Blockade | Not specified | This compound is listed as a blocker of SK channels. | [4] | |

| Sodium Channels | Decrease in permeability constant | Myelinated nerve fibres | Shifted the h∞-U relation in the negative direction along the potential axis. | [3] |

Table 3: Qualitative and Semi-Quantitative Effects of this compound on Voltage-Gated Cation Channels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the workflows of key experiments used to elucidate these interactions.

Experimental Protocols

Antagonism at Ionotropic Glutamate Receptors

Methodology: Grease-seal technique on rat neocortical slices.[1]

-

Tissue Preparation:

-

Male Wistar rats (150-200g) are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3, NaH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10, saturated with 95% O2 / 5% CO2.

-

Coronal slices (400 µm thick) of the neocortex are cut using a vibratome.

-

Slices are incubated in aCSF at room temperature for at least 1 hour before recording.

-

-

Grease-Seal Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A glass microelectrode filled with aCSF is lowered onto the surface of the slice.

-

A seal is formed between the electrode and the tissue using a petroleum jelly mixture to isolate a small population of neurons.

-

Extracellular field potentials are recorded in response to agonist application.

-

-

Drug Application and Data Analysis:

-

Concentration-response curves for kainate, AMPA, and NMDA are generated by applying increasing concentrations of the agonists.

-

The slice is then exposed to a fixed concentration of this compound, and a second agonist concentration-response curve is obtained.

-

The dose-ratio is calculated, and a Schild plot analysis is performed to determine the pA2 value.

-

Inhibition of Nicotinic Acetylcholine Receptor Channels

Methodology: Whole-cell patch-clamp of bovine adrenal chromaffin cells.[2]

-

Cell Culture:

-

Bovine adrenal glands are obtained from a local abattoir.

-

Chromaffin cells are isolated by enzymatic digestion and purified by differential centrifugation.

-

Cells are plated on collagen-coated glass coverslips and maintained in culture for 1-3 days.

-

-

Whole-Cell Patch-Clamp Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution.

-

Patch pipettes with a resistance of 2-5 MΩ are filled with an internal solution.

-

Whole-cell configuration is established, and the membrane potential is held at a specified voltage (e.g., -60 mV).

-

Currents are evoked by the application of a nicotinic agonist, such as carbachol.

-

-

Drug Application and Data Analysis:

-

This compound is applied to the bath at various concentrations.

-

The effect of this compound on the mean channel open time is determined from the analysis of single-channel recordings or spectral analysis of macroscopic currents.

-

A concentration-response curve for the reduction in mean open time is constructed to determine the concentration that produces a 50% reduction.

-

Measurement of Intracellular Calcium and Glutamate Release

Methodology: Spectrofluorometric assays in cultured neonatal rat cerebellar granule neurons.

-

Cell Culture:

-

Cerebellar granule neurons are isolated from neonatal rat pups.

-

Cells are plated on poly-L-lysine coated coverslips and cultured for 7-10 days.

-

-

Intracellular Calcium Measurement (Fura-2 AM):

-

Cultured neurons are loaded with the ratiometric calcium indicator Fura-2 AM.

-

Coverslips are placed in a perfusion chamber on a fluorescence microscope.

-

Cells are excited at 340 nm and 380 nm, and the emission at 510 nm is recorded.

-

The ratio of the fluorescence intensities (F340/F380) is calculated to determine the intracellular calcium concentration.

-

Neurons are depolarized by a rapid increase in external [K+], and the change in intracellular calcium is measured in the absence and presence of this compound.

-

-

Glutamate Release Assay (Glutamate Dehydrogenase-Coupled):

-

The release of glutamate from cultured neurons is measured using a coupled enzymatic assay.

-

The assay buffer contains glutamate dehydrogenase, NAD+, and a fluorescent or colorimetric indicator for NADH production.

-

When glutamate is released, it is converted by glutamate dehydrogenase to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.

-

The increase in fluorescence or absorbance due to NADH production is measured over time to quantify glutamate release.

-

The effect of this compound on depolarization-induced glutamate release is determined.

-

Discussion of Non-GABAergic Targets

Ionotropic Glutamate Receptors: this compound exhibits antagonistic properties at kainate, AMPA, and NMDA receptors, albeit with lower potency compared to its effects on GABAA receptors.[1] The pA2 values indicate a rank order of potency for antagonism: Kainate > NMDA > AMPA. This inhibition of excitatory neurotransmission likely contributes to its overall anesthetic and sedative effects, complementing its primary action on the GABAergic system. The antagonism of NMDA receptors may also be relevant to the discussion of the neurotoxic potential of general anesthetics in the developing brain.

Nicotinic Acetylcholine Receptors (nAChRs): Barbiturates, including this compound, are known to inhibit neuronal nAChRs.[2] The finding that 30 µM this compound reduces the mean open time of nAChR channels by 50% suggests a direct interaction with the channel pore or an allosteric site that influences channel gating.[2] This inhibition of cholinergic signaling could contribute to the cognitive and memory-impairing effects of this compound.

Voltage-Gated Cation Channels: this compound's effects on voltage-gated ion channels are complex and multifaceted. Its ability to depress voltage-gated calcium channel activity and subsequently reduce glutamate release provides another mechanism for dampening excitatory neurotransmission. The modulation of potassium and sodium channels further influences neuronal excitability.[3] Specifically, the blockade of SK channels, which are involved in afterhyperpolarization and regulation of firing frequency, would be expected to increase neuronal excitability, an effect that may seem contradictory to its anesthetic properties but could contribute to some of the excitatory side effects observed with barbiturates.[4]

5-HT3 Receptors: While specific quantitative data for this compound is lacking, other barbiturates have been shown to inhibit 5-HT3 receptors. These ligand-gated ion channels are involved in various physiological processes, including emesis and nociception. Inhibition of 5-HT3 receptors could potentially contribute to some of the anti-emetic or analgesic properties, if any, of this compound.

Conclusion

This compound's pharmacological profile extends beyond its well-established role as a positive allosteric modulator of GABAA receptors. Its interactions with ionotropic glutamate receptors, nicotinic acetylcholine receptors, and various voltage-gated cation channels contribute to a more nuanced and complex mechanism of action. The antagonism of excitatory neurotransmitter systems and modulation of neuronal excitability through these non-GABAergic targets likely play a significant role in its overall anesthetic and sedative effects. Further research is warranted to fully elucidate the clinical relevance of these off-target interactions, which could inform the development of more selective and safer anesthetic agents. This guide provides a foundational understanding of these complex interactions for researchers and drug development professionals in the field.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anaesthetic modulation of nicotinic ion channel kinetics in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A barbiturate-induced potassium permeability increase in the myelinated nerve membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory Effect of General Anesthetics on Activity of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Methohexital's Effect on Seizure Threshold in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital, a short-acting barbiturate, is widely utilized in clinical settings for the induction of anesthesia and for procedural sedation.[1] Its rapid onset and short duration of action make it a valuable tool in medicine.[2] A distinguishing characteristic of this compound is its known effect on the seizure threshold, the level of stimulus required to induce a seizure. Unlike many other barbiturates that possess anticonvulsant properties, this compound is recognized for its potential to lower the seizure threshold, a property that is leveraged in electroconvulsive therapy (ECT) to facilitate seizure induction.[1] However, the precise nature of this effect, particularly its dose-dependency and manifestation in different preclinical models, is a subject of ongoing investigation.

This technical guide provides a comprehensive overview of the current understanding of this compound's effect on seizure thresholds in rodent models. It summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes key pathways and workflows to provide a thorough resource for researchers in neuroscience and drug development.

Quantitative Data on this compound's Effect on Seizure Threshold

The available data on this compound's effect on seizure threshold in rodent models present a complex and somewhat conflicting picture. The following table summarizes the key quantitative findings from the available literature. It is important to note the differences in experimental paradigms, including the species, seizure induction method, and the state of the animal (e.g., anesthetic recovery phase), which may contribute to the varied observations.

| Rodent Model | Seizure Test | This compound Dose | Observed Effect on Seizure Threshold | Key Findings |

| Mouse | Intravenous Pentylenetetrazol (PTZ) | 10 mg/kg (intravenous) | Increased (Anticonvulsant effect) | During the recovery phase from anesthesia, the convulsive threshold was elevated. This effect declined with an initial half-time of 1.02 minutes.[3] |

| Rat | Electroconvulsive Stimulation | Anesthetic dose | Decreased (Proconvulsant effect suggested) | Compared to unanesthetized controls, this compound anesthesia shortened the duration of seizures induced by electroconvulsive stimulation by 42%.[4] |

Note: The current body of literature lacks a comprehensive dose-response study on the direct effect of this compound on the seizure threshold in standard rodent models, such as the intravenous pentylenetetrazol (PTZ) infusion test or the maximal electroshock seizure threshold (MEST) test. The conflicting findings highlight the need for further research to fully elucidate the dose-dependent and context-specific effects of this compound on neuronal excitability.

Experimental Protocols

The assessment of seizure thresholds in rodent models is conducted using well-established and validated experimental protocols. The two most common methods are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure threshold test.

Maximal Electroshock (MES) Seizure Threshold Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

-

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

-

Animal Preparation:

-

Rodents (mice or rats) are handled and acclimated to the testing environment.

-

A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort. A small amount of saline is also applied to improve electrical conductivity.

-

-

Procedure:

-

The test compound (this compound) or vehicle is administered at predetermined doses and time points before the test.

-

Corneal or auricular electrodes are placed on the animal.

-

A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using statistical methods like probit analysis.

Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test

The timed intravenous infusion of PTZ is a sensitive method to determine a compound's effect on the seizure threshold, identifying both proconvulsant and anticonvulsant properties.

-

Apparatus: A syringe infusion pump, a catheter for tail vein cannulation, and an observation chamber.

-

Animal Preparation:

-

Rodents (typically mice) are weighed and placed in the observation chamber.

-

A catheter is inserted into a lateral tail vein for the infusion of PTZ.

-

-

Procedure:

-

The test compound (this compound) or vehicle is administered at predetermined doses and time points before the PTZ infusion.

-

A solution of PTZ (e.g., 0.5%) is infused at a constant rate (e.g., 0.34 ml/min).

-

The animal is continuously observed for the first signs of a seizure, typically a myoclonic twitch or clonic convulsion.

-

-

Endpoint: The time to the onset of the first seizure is recorded.

-

Data Analysis: The seizure threshold is calculated as the total dose of PTZ infused at the time of seizure onset. This is determined from the infusion rate, the concentration of the PTZ solution, and the time to seizure onset. The effect of the test compound is assessed by comparing the seizure threshold in treated animals to that in vehicle-treated controls.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound at the GABA-A receptor.

Caption: Experimental workflow for the timed intravenous PTZ seizure threshold test.

Conclusion

The effect of this compound on the seizure threshold in rodent models is multifaceted and appears to be dependent on the specific experimental conditions. While clinical observations and some preclinical data suggest a proconvulsant effect, evidenced by a lowering of the seizure threshold or a reduction in seizure duration, other studies indicate a potential for anticonvulsant activity, particularly during the recovery from anesthesia.[3][4] This complexity underscores the importance of carefully controlled, dose-response studies to fully characterize the pharmacological profile of this compound in the context of neuronal excitability.

The primary mechanism of action for this compound involves the potentiation of GABAergic inhibition through its interaction with the GABA-A receptor.[2] This action, which leads to neuronal hyperpolarization, is generally associated with sedative and anticonvulsant effects. The proconvulsant properties of this compound may, therefore, arise from more complex interactions within specific neuronal circuits or from effects on other neurotransmitter systems that are not yet fully understood.

For researchers and drug development professionals, the findings presented in this guide highlight the need for careful consideration of the experimental model and endpoints when evaluating the effects of compounds like this compound on seizure activity. Future research should aim to resolve the existing discrepancies in the literature by conducting systematic studies that can provide a clearer, quantitative understanding of how this compound modulates the seizure threshold in various rodent models. This knowledge will not only enhance our understanding of this widely used anesthetic but also contribute to the broader field of epilepsy research and the development of novel therapeutics.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. Convulsive thresholds in mice during the recovery phase from anaesthesia induced by propofol, thiopentone, methohexitone and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anesthetics and electroconvulsive therapy seizure duration: implications for therapy from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development and Synthesis of Methohexital: A Technical Guide for Researchers

An in-depth exploration of the origins and chemical synthesis of the ultra-short-acting barbiturate, Methohexital, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific journey and manufacturing processes.

Introduction

This compound, a barbiturate derivative marketed under brand names such as Brevital, is a rapid and ultra-short-acting anesthetic.[1] It is primarily utilized for the induction of anesthesia and for sedation during short surgical or diagnostic procedures.[2] Chemically designated as (±)-1-methyl-5-allyl-5-(1-methyl-2-pentynyl)barbituric acid, its unique chemical structure confers a rapid onset and short duration of action, distinguishing it from other barbiturates. This guide provides a detailed overview of the historical context of this compound's development and a technical examination of its synthesis for research and development purposes.

Historical Development

The journey of this compound is rooted in the broader history of barbiturates, a class of drugs that revolutionized medicine in the early 20th century.

The Dawn of Barbiturates: The parent compound, barbituric acid, was first synthesized in 1864 by German chemist Adolf von Baeyer. However, it was not until the early 1900s that the sedative-hypnotic properties of its derivatives were discovered. This led to the introduction of barbital (Veronal) in 1903 as the first commercially available barbiturate hypnotic.

The Search for Improved Anesthetics: Throughout the first half of the 20th century, extensive research was conducted to synthesize new barbiturate derivatives with more favorable pharmacological profiles, such as faster onset and shorter recovery times. This led to the development of numerous compounds, including phenobarbital, amobarbital, and thiopental.

The Emergence of this compound: In 1956, a research team at the Lilly Research Laboratories, led by S.M. Chernish, developed this compound. This new compound was the result of systematic modifications to the barbiturate structure, specifically the introduction of a methyl group on the nitrogen atom and a unique side chain at the 5-position. Clinical trials revealed that this compound was more potent than the widely used thiopental and, crucially, offered a significantly faster recovery time. A major advantage of this compound is its ability to lower the seizure threshold, making it particularly useful in electroconvulsive therapy (ECT).[3]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈N₂O₃ | [3] |

| Molar Mass | 262.309 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Protein Binding | ~73% | [1] |

| Metabolism | Primarily hepatic (demethylation and oxidation) | [3] |

| Elimination Half-life | 3-5 hours | [2] |

| Bioavailability (Rectal) | ~17% | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through classical methods for barbiturate synthesis, as well as more modern, stereoselective techniques.

Classical Synthesis Pathway

The traditional and most common synthesis of this compound is a multi-step process that begins with diethyl malonate. This pathway involves two key stages: the sequential alkylation of diethyl malonate to introduce the desired side chains, followed by a condensation reaction with N-methylurea to form the barbiturate ring.[1][3]

The overall workflow for the classical synthesis of this compound is depicted in the following diagram.

References

Methohexital's Impact on Neuronal Excitability and Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of the short-acting barbiturate, methohexital, on neuronal excitability and inhibition. By delving into its primary mechanism of action at the GABA-A receptor and its influence on glutamatergic transmission, this document provides a comprehensive overview for researchers and professionals in drug development.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

This compound's principal effect is the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

This compound, as a positive allosteric modulator, binds to a distinct site on the GABA-A receptor, different from the GABA binding site itself.[3] This binding does not activate the receptor directly at clinical concentrations but rather potentiates the effect of GABA. Specifically, this compound increases the duration for which the chloride channel remains open in response to GABA binding.[1][2] At higher, supraclinical concentrations, this compound can directly activate the GABA-A receptor, causing channel opening even in the absence of GABA.[2]

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the signaling cascade initiated by this compound's interaction with the GABA-A receptor.

Secondary Mechanism: Inhibition of Excitatory Neurotransmission

Beyond its primary effects on the GABAergic system, this compound also modulates neuronal excitability by inhibiting excitatory neurotransmission, primarily through its impact on glutamate signaling.

Inhibition of Voltage-Gated Calcium Channels and Glutamate Release

Studies have demonstrated that this compound can depress depolarization-induced increases in intracellular calcium (Ca²⁺) by inhibiting voltage-gated calcium channels. This reduction in calcium influx into the presynaptic terminal subsequently decreases the release of the excitatory neurotransmitter glutamate. This action contributes to the overall anesthetic and neuroprotective effects of the drug.

Quantitative Data on this compound's Impact on Presynaptic Function

The following table summarizes the dose-dependent effects of this compound and the related barbiturate, thiopental, on intracellular Ca²⁺ transients and glutamate release in cultured neonatal rat cerebellar granule neurons.

| Drug | Concentration | Effect on Peak Intracellular Ca²⁺ | Effect on Glutamate Release |

| This compound | 3 µM | ~50% decrease | ~60% decrease |

| 10 µM | Significant depression | Proportional decrease | |

| 30 µM | Further depression | Proportional decrease | |

| Thiopental | 10 µM | Significant depression | Proportional decrease |

| 30 µM | ~50% decrease | ~60% decrease | |

| 100 µM | Further depression | Proportional decrease |

Data synthesized from studies on cultured neonatal rat cerebellar granule neurons.

Signaling Pathway of this compound's Effect on Glutamate Release

This diagram illustrates how this compound can reduce neuronal excitability by inhibiting presynaptic glutamate release.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for investigating the effects of this compound on neuronal ion channels is whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ionic currents across the neuronal membrane in response to drug application.

Preparation of Neuronal Cultures or Acute Brain Slices

-

Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) are plated on coverslips and allowed to mature in vitro.

-

Acute Slices: Rodents are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly extracted, and acute slices (250-350 µm thick) of the desired region (e.g., hippocampus, cortex) are prepared using a vibratome. Slices are then allowed to recover in oxygenated aCSF.

Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.4.

-

Intracellular Solution (for recording GABA-A receptor currents) (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na. The pH is adjusted to 7.2-7.3 with CsOH. Cesium is used to block potassium channels.

-

This compound Stock Solution: A stock solution of this compound sodium is prepared in deionized water and then diluted to the final desired concentrations in aCSF on the day of the experiment.

Electrophysiological Recording

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Targeting: The recording chamber containing the neuronal preparation is mounted on the stage of an upright microscope equipped with differential interference contrast (DIC) optics. A neuron is identified, and the micropipette is carefully guided to its surface.

-

Gigaohm Seal Formation: Gentle suction is applied to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recordings: The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV.

-

Drug Application: this compound-containing aCSF is applied to the neuron via a perfusion system. To study the potentiation of GABAergic currents, a low concentration of GABA is co-applied with this compound.

-

Data Acquisition and Analysis: Inhibitory postsynaptic currents (IPSCs) or GABA-evoked currents are recorded and analyzed for changes in amplitude, frequency, and decay kinetics.